molecular formula C11H8ClNO3S B1305957 6-phenoxypyridine-3-sulfonyl Chloride CAS No. 368869-91-4

6-phenoxypyridine-3-sulfonyl Chloride

Cat. No.: B1305957
CAS No.: 368869-91-4
M. Wt: 269.7 g/mol
InChI Key: AHTIUBWJNYRYLG-UHFFFAOYSA-N
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Description

6-Phenoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C11H8ClNO3S and a molecular weight of 269.71 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously . The reaction is followed by distillation under reduced pressure to purify the product.

Industrial Production Methods

An alternative method for industrial production involves the use of a microchannel reactor. In this process, 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite are used to rapidly complete diazotization in the microchannel reactor. The resulting diazonium salt solution is then mixed with an organic solution containing thionyl chloride to obtain this compound . This method offers advantages such as mild reaction conditions, good safety, and high yield.

Chemical Reactions Analysis

Types of Reactions

6-Phenoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

6-Phenoxypyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-phenoxypyridine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenoxypyridine-3-sulfonyl chloride is unique due to the presence of the phenoxy group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

6-phenoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-7-11(13-8-10)16-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTIUBWJNYRYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380131
Record name 6-phenoxypyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-91-4
Record name 6-phenoxypyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxypyridine-3-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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